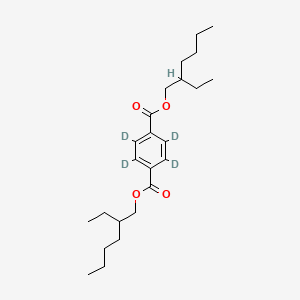
Dioctyl Terepthalate-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioctyl Terephthalate-d4 is a deuterated form of Dioctyl Terephthalate, which is a non-phthalate plasticizer. The molecular formula of Dioctyl Terephthalate-d4 is C24H34D4O4, and it has a molecular weight of 394.58 g/mol . This compound is primarily used in scientific research as a stable isotope-labeled compound.
准备方法
Synthetic Routes and Reaction Conditions
Dioctyl Terephthalate-d4 can be synthesized through the esterification of terephthalic acid with 2-ethylhexanol in the presence of a deuterated catalyst. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
The industrial production of Dioctyl Terephthalate-d4 involves the transesterification of dimethyl terephthalate with 2-ethylhexanol in the presence of a deuterated catalyst. This method is preferred due to its efficiency and high yield . The reaction is carried out at elevated temperatures and under vacuum to facilitate the removal of methanol, a byproduct of the reaction.
化学反应分析
Types of Reactions
Dioctyl Terephthalate-d4 undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Transesterification: The exchange of ester groups between molecules.
Hydrolysis: The breakdown of esters into carboxylic acids and alcohols in the presence of water.
Common Reagents and Conditions
Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used under reflux conditions.
Transesterification: Catalysts such as sodium methoxide or tetrabutyl titanate are used under elevated temperatures and vacuum conditions.
Hydrolysis: Acidic or basic conditions are used, with hydrochloric acid or sodium hydroxide as common reagents.
Major Products Formed
Esterification: Dioctyl Terephthalate-d4 is formed from terephthalic acid and 2-ethylhexanol.
Transesterification: Dioctyl Terephthalate-d4 is formed from dimethyl terephthalate and 2-ethylhexanol.
Hydrolysis: Terephthalic acid and 2-ethylhexanol are formed from Dioctyl Terephthalate-d4.
科学研究应用
Dioctyl Terephthalate-d4 is used in various scientific research applications, including:
Biology: It is used in the study of metabolic pathways and enzyme kinetics.
Medicine: It is used in pharmacokinetic studies to trace the distribution and metabolism of drugs.
作用机制
The mechanism of action of Dioctyl Terephthalate-d4 involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, it can be used to trace metabolic pathways due to its stable isotope labeling, allowing for the identification of molecular targets and pathways involved in various biochemical processes .
相似化合物的比较
Similar Compounds
Bis(2-ethylhexyl) terephthalate:
Diisononyl phthalate: Another plasticizer used in similar applications but with a different chemical structure.
Di(2-ethylhexyl) adipate: A plasticizer with similar properties but derived from adipic acid instead of terephthalic acid.
Uniqueness
Dioctyl Terephthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful in scientific research for tracing and studying molecular interactions and pathways. Its non-phthalate nature also makes it a safer alternative to traditional phthalate plasticizers, reducing potential health risks associated with phthalate exposure .
属性
分子式 |
C24H38O4 |
|---|---|
分子量 |
394.6 g/mol |
IUPAC 名称 |
bis(2-ethylhexyl) 2,3,5,6-tetradeuteriobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-9-11-19(7-3)17-27-23(25)21-13-15-22(16-14-21)24(26)28-18-20(8-4)12-10-6-2/h13-16,19-20H,5-12,17-18H2,1-4H3/i13D,14D,15D,16D |
InChI 键 |
RWPICVVBGZBXNA-DNXUXHMQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC(CC)CCCC)[2H])[2H])C(=O)OCC(CC)CCCC)[2H] |
规范 SMILES |
CCCCC(CC)COC(=O)C1=CC=C(C=C1)C(=O)OCC(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



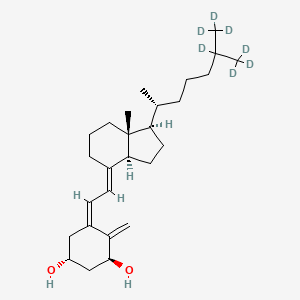
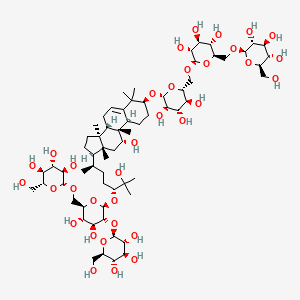
![2-Fluoropyrrolo[1,2-a][1,5]naphthyridin-6-amine](/img/structure/B12426867.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12426873.png)
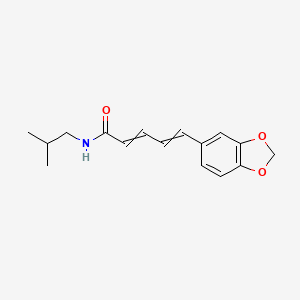
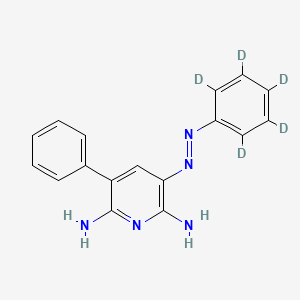

![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
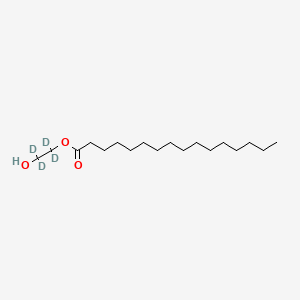


![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

